4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is a chemical compound classified under the category of quinazoline derivatives. It is characterized by the presence of a quinazolin-4-yl moiety, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound can be further categorized as an aromatic amine due to the amino group attached to the phenolic structure. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol can be achieved through several methods:
The molecular formula for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is CHNO.
Structural Features:
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol can undergo various chemical reactions:
The mechanism of action for compounds like 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol often involves:
The physical and chemical properties of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol include:
The applications of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol span various fields:
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure comprising a benzene ring conjugated with a pyrimidin-4(3H)-one moiety. This configuration enables extensive structural modifications at multiple positions (N1, N3, C2, C6, and C7), facilitating precise optimization of pharmacological profiles [3] [6]. Historically, the significance of this core is evidenced by FDA-approved quinazoline-based drugs like erlotinib (EGFR inhibitor) and prazosin (α-adrenergic blocker). The 2-methylquinazolin-4(3H)-one subunit specifically enhances target binding through hydrophobic interactions and improves metabolic stability by restricting oxidative degradation pathways [4] [8]. Within this chemical landscape, 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol (hereafter referred to as QAP-1) emerges as a structurally hybridized molecule. It integrates the 2-methylquinazolin-4(3H)-one pharmacophore linked via a tertiary amine bridge to a 4-hydroxyphenyl moiety—a design strategy that merges hydrogen-bonding capacity with planar aromaticity for dual-target engagement [7] [10].
The escalating crisis of antimicrobial resistance, particularly among ESKAPE pathogens like Pseudomonas aeruginosa, necessitates innovative therapeutic approaches. Conventional antibiotics exert lethal selective pressure, driving resistance evolution. In contrast, anti-virulence agents disrupt bacterial communication (quorum sensing, QS) and biofilm formation without affecting bacterial viability, thereby minimizing resistance development [2] [10]. Quinazolinone derivatives exhibit inherent QS-interfering capabilities, specifically targeting the P. aeruginosa PqsR receptor—a transcriptional regulator governing pyocyanin production and biofilm maturation [10]. Concurrently, structural analogs of QAP-1 demonstrate selective kinase inhibition in oncology, primarily through steric occlusion of ATP-binding pockets in EGFR and VEGFR kinases. The phenolic component in QAP-1 enables oxidative activation or chelation of metal ions in tumor microenvironments, enhancing cytotoxic specificity [4] [6] [8]. This dual-target capacity positions QAP-1 as a prototype "hybrid scaffold" capable of bridging anti-infective and anticancer research.
QAP-1 occupies a unique mechanistic intersection: Its quinazolinone core may competitively antagonize the alkylquinolone-binding site of PqsR (P. aeruginosa), while its aryl amino motif induces conformational strain in kinase domains. Evidence indicates that 2-methylquinazolin-4(3H)-ones suppress P. aeruginosa biofilm formation by 40–70% at sub-MIC concentrations (≤50 µM) and reduce pyocyanin production by disrupting the PQS-HHQ signaling axis [2] [10]. Parallel studies reveal that N3-arylalkyl derivatives of 2-methylquinazolin-4(3H)-one inhibit cancer cell proliferation (IC50: 7–30 µM) via G2/M cell-cycle arrest and mitochondrial apoptosis pathways [4] [8]. QAP-1’s phenolic extension potentially augments these effects by enabling redox cycling or facilitating cellular uptake through organic anion transporters. Consequently, QAP-1 exemplifies a mechanistically convergent chemotype with applicability across infectious disease and oncology pipelines [6] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: